molecular formula C25H26N2O3 B11096241 Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11096241
M. Wt: 402.5 g/mol
InChI Key: ZODWQFAIAWXTOV-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions. The reaction conditions may vary, but it often requires heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, hexahydroquinoline derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Medicinally, compounds like Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate are investigated for their therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core structure.

    Pyridine Derivatives: Compounds with a pyridine ring.

Uniqueness

What sets Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

propan-2-yl 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H26N2O3/c1-15(2)30-25(29)22-16(3)27-20-13-18(17-9-5-4-6-10-17)14-21(28)23(20)24(22)19-11-7-8-12-26-19/h4-12,15,18,24,27H,13-14H2,1-3H3

InChI Key

ZODWQFAIAWXTOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)OC(C)C

Origin of Product

United States

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